6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine
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Overview
Description
6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolopyrimidine moiety, which is known for its significant biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine can be achieved through a series of chemical reactions involving the formation of the triazolopyrimidine ring and subsequent functionalization. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of molecular sieves and dry toluene has been shown to enhance yields and reduce reaction times . Additionally, continuous flow reactors can be employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include iodobenzene diacetate for oxidation and sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to act as an inhibitor of various enzymes and receptors, including JAK1 and JAK2 . This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, inflammation, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its biological activities and applications in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant inhibitory activity against specific enzymes.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich energetic material with unique properties.
Uniqueness
6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine is unique due to its specific structure, which combines the triazolopyrimidine moiety with a piperidine ring and a pyridazine core
Properties
Molecular Formula |
C20H27N7O |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
7-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H27N7O/c1-5-17-10-18(25-24-15(17)4)28-11-16-6-8-26(9-7-16)19-13(2)14(3)23-20-21-12-22-27(19)20/h10,12,16H,5-9,11H2,1-4H3 |
InChI Key |
LRDUQAAXHUYJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C |
Origin of Product |
United States |
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